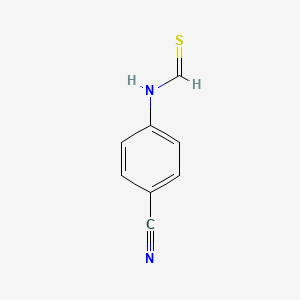
N-(4-Cyanophenyl)methanethioamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-Cyanophenyl)methanethioamide is an organic compound with the molecular formula C8H6N2S It is characterized by the presence of a cyano group (-CN) attached to a phenyl ring, which is further connected to a methanethioamide group (-CH2-S-NH2)
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N-(4-Cyanophenyl)methanethioamide can be synthesized through several methods. One common approach involves the reaction of O-ethyl thioformate with 4-aminobenzonitrile. The reaction typically occurs under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain a high-quality product suitable for various applications .
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-Cyanophenyl)methanethioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The methanethioamide group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives with different functional groups .
Applications De Recherche Scientifique
N-(4-Cyanophenyl)methanethioamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interaction with enzymes and proteins.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways.
Industry: It is used in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of N-(4-Cyanophenyl)methanethioamide involves its interaction with specific molecular targets. For instance, it has been studied in complex with macrophage migration inhibitory factor (MIF), where it acts as an isomerase inhibitor. This interaction affects the activation of the cell surface receptor CD74, which plays a role in various biological processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Thioformamide (Methanethioamide): Similar in structure but lacks the cyano group.
Thioacetamide (Ethanethioamide): Contains an additional methyl group compared to methanethioamide.
Benzothioamide (Benzenecarbothioamide): Features a benzene ring instead of a phenyl ring with a cyano group.
Uniqueness
N-(4-Cyanophenyl)methanethioamide is unique due to the presence of both the cyano and methanethioamide groups, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various synthetic and research applications .
Propriétés
Formule moléculaire |
C8H6N2S |
|---|---|
Poids moléculaire |
162.21 g/mol |
Nom IUPAC |
N-(4-cyanophenyl)methanethioamide |
InChI |
InChI=1S/C8H6N2S/c9-5-7-1-3-8(4-2-7)10-6-11/h1-4,6H,(H,10,11) |
Clé InChI |
NORUHBWZJHZZBT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C#N)NC=S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[trans-4-(Trans-4-pentylclohexyl) cyclohexyl]benzonetrile](/img/structure/B12338292.png)
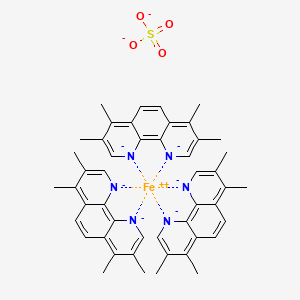
![(2R)-2-[[(6S,7S,8R,8aS)-7-acetamido-2-phenyl-6-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl]oxy]propanoic acid](/img/structure/B12338304.png)
![[(3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-2-yl]methyl acetate](/img/structure/B12338312.png)

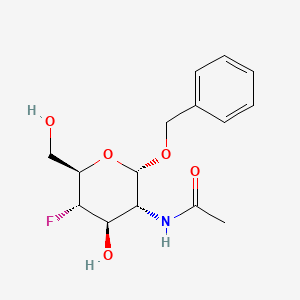
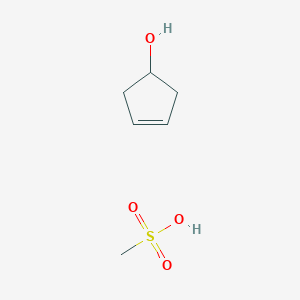

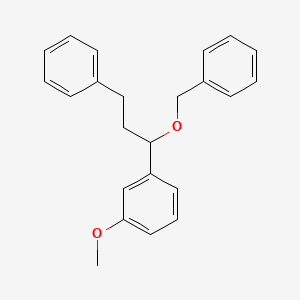
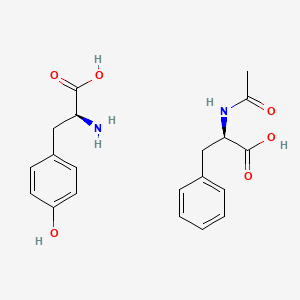
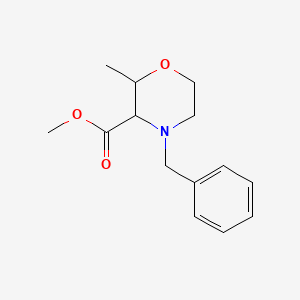
![1-(2-Amino-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)-2-(5-ethyl-3-(4-fluoro-3-methylphenyl)-1H-pyrazol-1-yl)ethanone](/img/structure/B12338381.png)
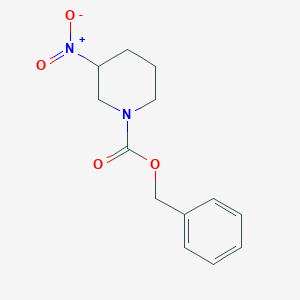
![Carbamic acid, [3-(bromomethyl)-2-pyridinyl]-, 1,1-dimethylethyl ester](/img/structure/B12338387.png)
